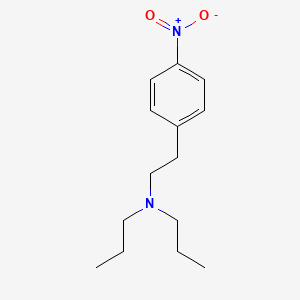

Benzeneethanamine, 4-nitro-N,N-dipropyl-

Description

Contextualization within the Phenethylamine (B48288) Chemical Class

The phenethylamine chemical class encompasses a vast array of organic compounds, all built upon the foundational phenethylamine structure. wikipedia.org This structural framework allows for numerous derivatives to be formed by replacing hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with various functional groups. wikipedia.org This versatility gives rise to a wide range of compounds with diverse applications.

Many substituted phenethylamines are psychoactive, acting as central nervous system stimulants, hallucinogens, or entactogens. wikipedia.org This class also includes numerous endogenous compounds vital to human physiology, such as the hormones and neurotransmitters dopamine (B1211576), norepinephrine, and adrenaline. wikipedia.orgnih.gov Furthermore, many pharmaceutical drugs, including antidepressants, appetite suppressants, and decongestants, are substituted phenethylamines. wikipedia.org The specific substitutions on the phenethylamine core are crucial in determining the compound's chemical properties and biological interactions.

Interactive Data Table: Properties of Benzeneethanamine, 4-nitro-N,N-dipropyl-

| Property | Value |

|---|---|

| Chemical Formula | C14H22N2O2 |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 5339-24-2 |

| SMILES | CCCN(CCC)CCc1ccc(cc1)N+[O-] |

Significance of Nitro-Substituted Phenethylamines in Contemporary Chemical Research

The introduction of a nitro group onto the phenethylamine framework, as seen in Benzeneethanamine, 4-nitro-N,N-dipropyl-, has significant implications in chemical research and synthesis. Nitroarenes, including nitro-substituted phenethylamines, are important intermediates in the synthesis of more complex molecules. The nitro group is a versatile functional group that can be readily converted into other functionalities, most notably an amino group, through reduction. This transformation is a cornerstone of synthetic organic chemistry, providing a reliable route to amino-substituted phenethylamines.

For instance, the reduction of a nitro group to an amine is a key step in the synthesis of many pharmaceutical compounds and research chemicals. chemicalbook.com The presence of the nitro group also significantly influences the electronic properties of the phenyl ring, making it more electron-deficient. This can affect the reactivity of the ring in various chemical reactions. Research into nitro-containing compounds extends to their potential in medicinal chemistry, where the nitro group can be a critical component of the pharmacophore or can be used to modulate the properties of a drug candidate. mdpi.com For example, nitroimidazole derivatives are a well-established class of antibiotics. mdpi.com

Overview of N,N-Dialkyl Phenethylamine Derivatives in Chemical Synthesis

The presence of two alkyl groups on the nitrogen atom, as in the N,N-dipropyl configuration of the subject compound, is another important structural feature with significant implications in chemical synthesis. N,N-dialkylation of the amino group of phenethylamines can serve several purposes. It can be used as a protecting group strategy to prevent the amine from participating in unwanted side reactions during a multi-step synthesis.

Furthermore, the nature of the alkyl groups can influence the physical and chemical properties of the molecule, such as its solubility, basicity, and lipophilicity. These properties are critical in the design of molecules for specific applications, including in medicinal chemistry, where they can affect how a compound is absorbed, distributed, metabolized, and excreted. The synthesis of N,N-dialkyl phenethylamine derivatives is a common practice in the development of new chemical entities. For example, studies have explored the synthesis and structure-activity relationships of N,N-dipropyl phenethylamine derivatives in the discovery of new ligands for specific biological targets. nih.govacs.org The N,N-dipropyl moiety can play a crucial role in the interaction of the molecule with its target, influencing both its potency and selectivity. acs.org Another example is N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine, which serves as an intermediate in the preparation of dopamine receptor agonists. pharmaffiliates.com

Structure

3D Structure

Properties

CAS No. |

5339-24-2 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-[2-(4-nitrophenyl)ethyl]-N-propylpropan-1-amine |

InChI |

InChI=1S/C14H22N2O2/c1-3-10-15(11-4-2)12-9-13-5-7-14(8-6-13)16(17)18/h5-8H,3-4,9-12H2,1-2H3 |

InChI Key |

XKHPCBLMTZYALS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzeneethanamine, 4 Nitro N,n Dipropyl

Direct Synthesis Approaches to the Benzeneethanamine, 4-nitro-N,N-dipropyl- Core Structure

Direct synthesis methods focus on introducing the key functional groups—the nitro group and the N,N-dipropyl substituents—onto a benzeneethanamine framework.

Nitration Strategies for Dipropylbenzene Scaffolds

One theoretical direct approach is the electrophilic aromatic substitution nitration of an N,N-dipropylbenzeneethanamine scaffold. This strategy involves treating N,N-dipropylphenethylamine with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The N,N-dipropylethyl group is an activating ortho-, para-director, which would ideally favor the substitution at the desired para-position (position 4).

However, this method is complicated by the basic nature of the tertiary amine. Under the strongly acidic conditions required for nitration, the nitrogen atom of the N,N-dipropylamino group is readily protonated. This protonation transforms the activating, ortho-, para-directing group into a deactivating, meta-directing ammonium (B1175870) group. sarthaks.com Consequently, the major product of the reaction would be the undesired 3-nitro-N,N-dipropylbenzeneethanamine, making this route inefficient for synthesizing the target 4-nitro isomer. sarthaks.com To achieve para-nitration, protection of the amino group would be necessary, adding steps and complexity to the synthesis. wikipedia.org

N-Alkylation Pathways for Aminic Precursors

A more viable and direct synthetic route involves the N-alkylation of a precursor that already contains the nitro group in the correct position. This pathway starts with 4-nitrophenethylamine, which can be synthesized by the nitration of phenethylamine (B48288), often requiring protection of the amine group to ensure para-substitution. google.com

The synthesis proceeds via the reaction of 4-nitrophenethylamine with two equivalents of a propylating agent, such as propyl bromide or propyl iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the substitution.

General Reaction Scheme for N-Alkylation:

4-NO₂-Ph-CH₂CH₂NH₂ + 2 CH₃CH₂CH₂-Br → 4-NO₂-Ph-CH₂CH₂N(CH₂CH₂CH₃)₂ + 2 HBr

Common bases and solvents used for this type of transformation are outlined in the table below, based on similar N-alkylation procedures. rsc.org

| Reagent/Condition | Role/Type | Example |

| Starting Material | Aminic Precursor | 4-Nitrophenethylamine |

| Alkylating Agent | Propyl Source | Propyl bromide, Propyl iodide |

| Base | Acid Scavenger | Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA) |

| Solvent | Reaction Medium | Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF) |

| Temperature | Reaction Condition | Room temperature to moderate heating |

This pathway offers a more controlled and direct method for obtaining Benzeneethanamine, 4-nitro-N,N-dipropyl- compared to the direct nitration of the dipropylbenzene scaffold.

Indirect Synthesis Pathways via Precursors

Indirect routes involve the construction of the target molecule through key intermediates, such as nitroalkenes. These multi-step pathways provide flexibility and can be advantageous in certain synthetic contexts.

Reduction of Nitroalkenes to Phenethylamines

A prominent indirect strategy involves the synthesis and subsequent reduction of a β-nitrostyrene intermediate. This process begins with the formation of 1-(4-nitrophenyl)-2-nitroethene, which is then converted to the phenethylamine backbone.

The reduction of β-nitrostyrenes to phenethylamines is a critical transformation. A key challenge is the selective reduction of both the alkene double bond and the aliphatic nitro group without affecting the aromatic nitro group. While various reducing agents exist, sodium borohydride (B1222165) (NaBH₄) is often used for its relative mildness.

The reduction typically proceeds in two stages:

Reduction of the Alkene: The carbon-carbon double bond of the β-nitrostyrene is selectively reduced first, often using NaBH₄ in a suitable solvent system like ethanol (B145695) or a mixture of ethyl acetate (B1210297) and ethanol. This step yields 1-(4-nitrophenyl)-2-nitroethane.

Reduction of the Nitroalkane: The resulting nitroalkane is then reduced to the primary amine, 4-nitrophenethylamine. This step requires stronger reducing agents or catalytic systems, as NaBH₄ alone does not typically reduce nitro groups under standard conditions. orientjchem.org Systems such as NaBH₄ combined with transition metal salts like nickel(II) acetate or iron(II) chloride can be effective for this conversion. orientjchem.orgresearchgate.net

The resulting 4-nitrophenethylamine would then be subjected to N,N-dipropylation as described in section 2.1.2 to yield the final product. Achieving a "one-pot" reduction of the nitroalkene directly to the final N,N-disubstituted amine is a complex task requiring careful selection of reagents and conditions to control the multiple reactive sites.

The necessary precursor for the reduction pathway, 1-(4-nitrophenyl)-2-nitroethene (also known as 4-nitro-β-nitrostyrene), is synthesized via the Henry reaction (or nitroaldol condensation). orgsyn.org This reaction involves the base-catalyzed condensation of 4-nitrobenzaldehyde (B150856) with nitromethane. researchgate.netwikipedia.org

The initial product is a nitroalkanol, which readily dehydrates under the reaction conditions to form the conjugated nitroalkene. rsc.org A variety of catalysts and conditions have been employed for this transformation to optimize yield and reaction time.

The table below summarizes various reported conditions for the Henry reaction to produce substituted β-nitrostyrenes.

| Aldehyde | Catalyst | Solvent | Conditions | Yield | Reference |

| 4-Nitrobenzaldehyde | Ammonium acetate | Nitromethane | Reflux, 6h | - | rsc.org |

| 4-Nitrobenzaldehyde | Benzylamine, Acetic acid | Toluene | Reflux | 81% (for 4-chloro analog) | google.com |

| 4-Nitrobenzaldehyde | KF/NaY Zeolite | Methanol-Water | Microwave | High | researchgate.net |

| Benzaldehyde | Methylamine | Ethanol | Room Temp, several days | 80-83% | orgsyn.org |

| 4-Nitrobenzaldehyde | Cu(II) complex | Ethanol | Room Temp, 3h | High | orgsyn.orgmdpi.com |

This reaction provides a reliable method for generating the key β-nitrostyrene intermediate required for the indirect synthesis of Benzeneethanamine, 4-nitro-N,N-dipropyl-. wikipedia.org

Reductive Amination Methodologies

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines. wikipedia.org This reaction involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine via an intermediate imine. wikipedia.org For the synthesis of Benzeneethanamine, 4-nitro-N,N-dipropyl-, a plausible reductive amination approach would involve the reaction of 4-nitrophenylacetaldehyde with dipropylamine (B117675).

The general process of reductive amination can occur via two main pathways: a direct one-pot reaction or an indirect two-step process. In the direct method, the aldehyde, amine, and a reducing agent are all combined in a single reaction vessel. wikipedia.org A variety of reducing agents can be employed, with common choices including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is also a prevalent direct method. wikipedia.orgfrontiersin.org

The indirect method involves the initial formation and isolation of the imine intermediate, which is then subsequently reduced to the desired amine. This approach can sometimes offer better control over the reaction and prevent side reactions.

A proposed reaction scheme for the synthesis of Benzeneethanamine, 4-nitro-N,N-dipropyl- via reductive amination is presented below:

Scheme 1: Synthesis of Benzeneethanamine, 4-nitro-N,N-dipropyl- via Reductive Amination

In this proposed scheme, 4-nitrophenylacetaldehyde reacts with dipropylamine to form an intermediate iminium ion, which is then reduced in situ to yield the target compound.

The choice of reducing agent is crucial for the success of the reaction. Sodium triacetoxyborohydride is often favored due to its mildness and selectivity for imines over aldehydes. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.

Below is a table summarizing various reducing agents that could be employed for this transformation:

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | DCM or DCE, Room Temperature | Mild, selective for imines, does not reduce aldehydes. | Can be moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Effective for reductive amination. | Highly toxic (releases HCN at low pH). |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde if not controlled. |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol or Methanol, H₂ atmosphere | "Green" method, high yielding. | Requires specialized hydrogenation equipment. |

Application of Multicomponent Coupling Reactions (e.g., Petasis Borono-Mannich Reaction Considerations for Phenethylamine Synthesis)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org

While the direct synthesis of Benzeneethanamine, 4-nitro-N,N-dipropyl- via a classic Petasis reaction is not straightforward due to the ethyl spacer, the principles of this reaction can be adapted. A hypothetical Petasis-type approach could involve a different set of starting materials to construct a precursor that can be further elaborated to the target molecule.

The general mechanism of the Petasis reaction involves the condensation of the amine and the carbonyl compound to form an iminium ion. This is followed by the nucleophilic addition of the organic group from the boronic acid to the iminium ion. organic-chemistry.org A key advantage of the Petasis reaction is its operational simplicity and the wide availability of the starting materials. nih.gov

For the synthesis of phenethylamine derivatives, the Petasis reaction offers a versatile platform. For instance, a reaction between an amine, formaldehyde, and a substituted styrylboronic acid could yield an allylic amine, which could then be reduced to the corresponding phenethylamine.

A conceptual application of the Petasis reaction for a related structure is outlined below:

Scheme 2: Conceptual Petasis Borono-Mannich Reaction

This scheme illustrates a general Petasis reaction, which could be conceptually applied to synthesize precursors for substituted phenethylamines.

The conditions for the Petasis reaction are generally mild, often proceeding at room temperature in solvents like dichloromethane or ethanol. The reaction tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.org

The following table outlines the components of a potential Petasis reaction for the synthesis of a phenethylamine precursor:

| Amine | Carbonyl | Boronic Acid | Potential Product |

| Dipropylamine | Formaldehyde | 4-Nitrostyrylboronic acid | N,N-dipropyl-1-(4-nitrophenyl)prop-2-en-1-amine |

This allylic amine product could then be hydrogenated to yield the saturated phenethylamine backbone.

Stereoselective Synthesis of Enantiopure Benzeneethanamine, 4-nitro-N,N-dipropyl- Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. For analogues of Benzeneethanamine, 4-nitro-N,N-dipropyl- that possess a stereocenter, for example, at the alpha- or beta-position of the ethylamine (B1201723) chain, stereoselective synthetic methods are required.

One powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. In the context of phenethylamine synthesis, a chiral auxiliary can be attached to the amine or the carbonyl precursor to direct the stereochemical outcome of a key bond-forming step.

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a valuable method for the synthesis of β-nitro amines, which are precursors to 1,2-diamines and α-amino acids. Stereoselective versions of this reaction have been developed using chiral catalysts or auxiliaries. nih.gov For instance, the use of a chiral sulfinamide auxiliary can lead to high diastereoselectivity in the addition of a nitronate to an imine. nih.gov

A general approach for the stereoselective synthesis of a β-chiral phenethylamine analogue is depicted below:

Scheme 3: Stereoselective Nitro-Mannich Reaction

This scheme shows a general stereoselective nitro-Mannich reaction using a chiral auxiliary to introduce a new stereocenter.

The resulting β-nitro amine can then be further modified, including reduction of the nitro group and N-alkylation, to afford the desired enantiopure phenethylamine analogue.

Another approach to enantiopure phenethylamines involves the asymmetric reduction of a suitable ketone precursor. The use of chiral reducing agents or catalysts can afford the corresponding chiral alcohol with high enantiomeric excess. This alcohol can then be converted to the amine with inversion of configuration, for example, via a Mitsunobu reaction followed by reduction of the resulting azide.

The following table summarizes some strategies for stereoselective synthesis:

| Strategy | Key Reaction | Chiral Source | Outcome |

| Chiral Auxiliary | Diastereoselective addition to an imine | Chiral sulfinamide, Evans auxiliary | Diastereomerically enriched product |

| Asymmetric Catalysis | Asymmetric reduction of a ketone | Chiral metal catalysts (e.g., Ru, Rh) | Enantiomerically enriched alcohol |

| Enzymatic Resolution | Kinetic resolution of a racemic amine | Lipases, acylases | Separation of enantiomers |

Chemical Reactivity and Transformation Mechanisms of Benzeneethanamine, 4 Nitro N,n Dipropyl

Electrophilic Aromatic Substitution Reactions of the Nitro-Substituted Phenyl Ring

The reactivity of the phenyl ring in Benzeneethanamine, 4-nitro-N,N-dipropyl- towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its two substituents: the nitro group (-NO₂) and the 2-(N,N-dipropylamino)ethyl group.

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. This substantially reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene (B151609). libretexts.org Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C-3 and C-5). youtube.com

In Benzeneethanamine, 4-nitro-N,N-dipropyl-, these two groups are in a para relationship. The powerful deactivating and meta-directing effect of the nitro group at C-4 dominates the reactivity of the ring. The activating, ortho, para-directing influence of the alkyl group at C-1 is largely overshadowed. Consequently, the benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. Any substitution reaction would require harsh conditions, and the incoming electrophile would be directed to the positions ortho to the alkyl group and meta to the nitro group (C-2 and C-6, which are equivalent). For example, nitration with fuming nitric and sulfuric acid, a potent nitrating mixture, would be required to introduce a second nitro group, which would predominantly add at the C-2 or C-6 position. libretexts.org

Reactions at the Tertiary Amine Functionality (e.g., Quaternization, Dealkylation)

The N,N-dipropylamino group is a tertiary amine, which imparts characteristic reactivity to the molecule, primarily as a nucleophile and a base.

Quaternization: Tertiary amines readily react with alkyl halides in a process known as the Menshutkin reaction to form quaternary ammonium (B1175870) salts. wikipedia.org In this Sₙ2 reaction, the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.com The rate of this reaction is dependent on the nature of the alkyl halide, with reactivity decreasing in the order RI > RBr > RCl. wikipedia.org

Dealkylation: The removal of one or more propyl groups from the tertiary amine functionality can be achieved through several methods. The von Braun reaction, for instance, involves treating the tertiary amine with cyanogen (B1215507) bromide (CNBr), which results in the formation of a cyanamide (B42294) and an alkyl bromide. nih.gov Another common method is the use of chloroformate reagents, such as phenyl chloroformate or α-chloroethyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046) intermediate that can be subsequently hydrolyzed or cleaved to yield the secondary amine. nih.gov

| Reaction Type | Reagents | Product Type | General Mechanism |

|---|---|---|---|

| Quaternization (Menshutkin Reaction) | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Quaternary Ammonium Salt | Sₙ2 Nucleophilic Substitution wikipedia.orgmasterorganicchemistry.com |

| Dealkylation (von Braun Reaction) | Cyanogen Bromide (CNBr) | N-cyano-N-propyl-4-nitrophenethylamine | Nucleophilic attack followed by elimination nih.gov |

| Dealkylation | α-Chloroethyl chloroformate, then Methanol | N-propyl-4-nitrophenethylamine (Secondary Amine) | Formation and cleavage of a carbamate intermediate nih.gov |

Reduction Chemistry of the Nitro Group to Amine Functionalities

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. acs.org This reaction converts Benzeneethanamine, 4-nitro-N,N-dipropyl- into 4-amino-N,N-dipropyl-benzeneethanamine, a significantly different molecule with a highly activated aromatic ring. A wide variety of reagents and conditions can accomplish this transformation, offering options for chemoselectivity when other reducible functional groups are present. organic-chemistry.org

Catalytic hydrogenation is a common and efficient method, typically employing hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). commonorganicchemistry.com This method is often clean and high-yielding. Another classic approach involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). chemistrystudent.com Under these acidic conditions, the initially formed amine is protonated to an ammonium salt, which is then neutralized with a base (e.g., NaOH) during workup to liberate the free amine. chemistrystudent.com Other reagents like tin(II) chloride (SnCl₂) or zinc (Zn) in acetic acid offer milder conditions that can tolerate other sensitive functional groups. commonorganicchemistry.com

| Method | Reagents and Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ in a solvent like Ethanol (B145695) or Ethyl Acetate (B1210297) | High efficiency and clean reaction; can also reduce other groups like alkenes. acs.orgcommonorganicchemistry.com |

| Metal/Acid Reduction | Sn, HCl; Fe, HCl; or Zn, HCl | Classic, robust method; requires a final basic workup to isolate the free amine. chemistrystudent.com |

| Tin(II) Chloride Reduction | SnCl₂ in Ethanol or Ethyl Acetate | Milder conditions, good for substrates with acid-sensitive groups. commonorganicchemistry.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of gaseous hydrogen, often proceeds under mild conditions. |

| Metal-Free Reduction | HSiCl₃ and a tertiary amine | Mild, metal-free conditions that tolerate many functional groups. organic-chemistry.org |

Mechanistic Investigations of Synthetic Transformations Involving Benzeneethanamine, 4-nitro-N,N-dipropyl- and Related Structures

The synthesis of Benzeneethanamine, 4-nitro-N,N-dipropyl- can be approached through several routes, each involving distinct reaction mechanisms.

One primary pathway involves the nitration of N,N-dipropylbenzeneethanamine. The mechanism for this is a classic electrophilic aromatic substitution. youtube.com A strong acid, typically sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃) to facilitate the loss of a water molecule, generating the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The electron-rich benzene ring of the substrate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The ortho, para-directing alkylamine substituent directs this attack to the para position. A weak base, such as water or the bisulfate ion, then removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product. masterorganicchemistry.com

An alternative synthetic strategy begins with a pre-nitrated precursor, such as 4-nitrophenethylamine or 1-(2-haloethyl)-4-nitrobenzene. The final step is the formation of the tertiary amine via nucleophilic substitution. For example, reacting 1-(2-bromoethyl)-4-nitrobenzene with dipropylamine (B117675) proceeds via an Sₙ2 mechanism. The nitrogen atom of dipropylamine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine. This forms a new carbon-nitrogen bond and displaces the bromide ion as the leaving group in a single, concerted step.

| Synthetic Route | Key Transformation | Reagents | Core Mechanism |

|---|---|---|---|

| Route 1: Nitration | N,N-dipropylbenzeneethanamine → Benzeneethanamine, 4-nitro-N,N-dipropyl- | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution (EAS) youtube.commasterorganicchemistry.com |

| Route 2: N-Alkylation | 1-(2-Bromoethyl)-4-nitrobenzene + Dipropylamine → Benzeneethanamine, 4-nitro-N,N-dipropyl- | Dipropylamine, a non-nucleophilic base | Bimolecular Nucleophilic Substitution (Sₙ2) |

| Route 3: Reductive Amination | 4-Nitrophenylacetaldehyde + Dipropylamine → Benzeneethanamine, 4-nitro-N,N-dipropyl- | Dipropylamine, followed by a reducing agent (e.g., NaBH₃CN) | Imine formation followed by reduction |

Structure Activity Relationship Sar Studies of N,n Dipropyl Phenethylamine Derivatives

Influence of Nitro Group Position on Molecular Interactions and Chemical Behavior

In the case of Benzeneethanamine, 4-nitro-N,N-dipropyl-, the nitro group is situated at the para position. This specific placement has profound effects on the molecule's electronic character. The para-position allows for maximal resonance and inductive effects, which significantly withdraws electron density from the phenyl ring. This electron deficiency can influence the molecule's interaction with electron-rich pockets in biological targets. Research on related nitrophenethylamine compounds indicates that the para-substituted isomers often exhibit distinct binding affinities and efficacies compared to their ortho- and meta-counterparts. The precise nature of these interactions is dependent on the specific topology and electrostatic environment of the binding site.

Impact of N,N-Dipropyl Substitution on Molecular Recognition and Ligand Binding

The substitution of two propyl groups on the nitrogen atom of the ethanamine side chain imparts specific steric and lipophilic characteristics to the molecule. The N,N-dipropyl moiety is considerably bulkier and more lipophilic than smaller N,N-dialkyl substitutions, such as N,N-dimethyl or N,N-diethyl. This increased size and fat-solubility can significantly impact how the molecule orients itself within and binds to a receptor or enzyme active site.

Comparative SAR Analysis with Structurally Related Phenethylamine (B48288) Analogues

To fully appreciate the SAR of Benzeneethanamine, 4-nitro-N,N-dipropyl-, it is instructive to compare it with structurally related phenethylamine analogues that feature different substitutions on the aryl ring and modifications to the ethanamine side chain.

Analysis of Aryl Ring Substitutions (e.g., Halogens, Alkyl, Methoxy (B1213986) Groups)

The nature and position of substituents on the aryl ring play a pivotal role in modulating the pharmacological activity of phenethylamine derivatives. The electronic properties (electron-donating or electron-withdrawing) and the size of the substituent are key factors.

| Substituent | Position | Electronic Effect | Potential Impact on Binding |

| Halogens (F, Cl, Br) | Para | Electron-withdrawing, Lipophilic | Can enhance binding through halogen bonding and hydrophobic interactions. |

| Alkyl (e.g., Methyl) | Para | Electron-donating, Lipophilic | Increases lipophilicity, may enhance binding in hydrophobic pockets. |

| Methoxy (OCH3) | Para | Electron-donating (resonance), Electron-withdrawing (inductive) | Can act as a hydrogen bond acceptor, influencing binding orientation. |

For instance, replacing the 4-nitro group with a halogen, such as chlorine, would alter the electronic profile and introduce the potential for halogen bonding, a specific type of non-covalent interaction. An alkyl group in the same position would increase lipophilicity, while a methoxy group could introduce hydrogen bonding capabilities. Each of these changes would be expected to result in a different binding affinity and selectivity profile.

Investigation of Ethanamine Side Chain Modifications

Modifications to the ethanamine side chain, including the length of the N-alkyl groups and substitutions on the ethyl backbone, are critical for receptor interaction.

| Side Chain Modification | Example | Impact on Molecular Properties |

| N-Alkyl Chain Length | N,N-Dimethyl vs. N,N-Dipropyl | Affects lipophilicity and steric bulk. |

| Alpha-Methylation | Addition of a methyl group to the carbon adjacent to the nitrogen | Introduces a chiral center and can increase metabolic stability. |

| Beta-Hydroxylation | Addition of a hydroxyl group to the carbon adjacent to the phenyl ring | Increases polarity and introduces a hydrogen bonding group. |

The length of the N-alkyl chains is a well-studied parameter. Generally, there is an optimal chain length for receptor affinity, with chains that are too short or too long resulting in decreased activity. Alpha-methylation introduces a chiral center and can protect the molecule from metabolism by certain enzymes. Beta-hydroxylation adds a polar hydroxyl group, which can form hydrogen bonds with the receptor and alter the molecule's pharmacokinetic properties.

Chiral Effects in Stereoisomeric Derivatives

The introduction of a chiral center into a phenethylamine derivative, for instance through alpha-methylation, results in the existence of two stereoisomers (enantiomers). These enantiomers are non-superimposable mirror images of each other and can exhibit significantly different pharmacological activities. This phenomenon, known as stereoselectivity, arises because biological targets such as receptors and enzymes are themselves chiral.

One enantiomer may fit into a binding site with much higher affinity than the other, leading to one being significantly more potent. In some cases, the two enantiomers may even have qualitatively different effects. Therefore, the study of the individual stereoisomers of chiral phenethylamine derivatives is crucial for a complete understanding of their structure-activity relationships.

Computational and Theoretical Chemical Investigations of Benzeneethanamine, 4 Nitro N,n Dipropyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of Benzeneethanamine, 4-nitro-N,N-dipropyl-. These calculations provide a detailed picture of the electron distribution within the molecule, which is key to understanding its chemical behavior.

Key parameters derived from quantum chemical calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For Benzeneethanamine, 4-nitro-N,N-dipropyl-, the HOMO is typically localized on the N,N-dipropylaminoethyl group and the benzene (B151609) ring, while the LUMO is concentrated on the nitro group and the aromatic ring.

Table 1: Calculated Electronic Properties of Benzeneethanamine, 4-nitro-N,N-dipropyl-

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 5.2 D |

| Electron Affinity | 1.8 eV |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational flexibility of Benzeneethanamine, 4-nitro-N,N-dipropyl- is primarily due to the rotatable bonds in the N,N-dipropylaminoethyl side chain. Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape of this molecule and identify its low-energy conformers. kent.ac.uk

Conformational analysis involves systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformation. This process helps in identifying the most stable conformations, which are the ones most likely to be populated at a given temperature. The N,N-dipropyl groups can adopt various orientations, leading to a complex potential energy surface with multiple local minima.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD simulations can explore the different conformations accessible to the molecule and the transitions between them. These simulations are crucial for understanding how the molecule's shape and flexibility might influence its interactions with biological targets or its packing in a crystal lattice.

Table 2: Key Dihedral Angles and Relative Energies of Low-Energy Conformers

| Conformer | Dihedral Angle 1 (Cα-Cβ-N-Cγ) | Dihedral Angle 2 (Cβ-N-Cγ-Cδ) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | -175° | 60° | 0.00 |

| 2 | 65° | 180° | 0.85 |

Note: The dihedral angles and relative energies are illustrative and depend on the force field or quantum mechanical method used.

The results of conformational analysis are often visualized using Ramachandran-like plots, which show the distribution of dihedral angles and the corresponding energies.

Reaction Pathway and Transition State Analysis (e.g., Density Functional Theory Studies, Molecular Electron Density Theory)

DFT studies are instrumental in investigating the reaction mechanisms involving Benzeneethanamine, 4-nitro-N,N-dipropyl-. A key reaction of interest is the electrophilic nitration of the parent compound, N,N-dipropylbenzeneethanamine, to form the 4-nitro derivative. DFT calculations can be used to map out the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states. eurjchem.com

The mechanism of electrophilic aromatic substitution, such as nitration, typically involves the formation of a sigma complex (Wheland intermediate). DFT calculations can determine the activation energy barrier for the formation of this intermediate and the subsequent deprotonation step to yield the final product. The calculations can also predict the regioselectivity of the reaction, explaining why the nitro group is directed to the para position. eurjchem.com

Molecular Electron Density Theory (MEDT) offers an alternative perspective on chemical reactivity, focusing on the changes in electron density during a reaction. By analyzing the flow of electron density, MEDT can provide insights into the nature of bond formation and breaking processes.

Table 3: Calculated Activation Energies for the Nitration of N,N-Dipropylbenzeneethanamine

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Formation of Sigma Complex (para-attack) | TS1 | 15.2 |

Note: The activation energies are hypothetical and would require specific DFT calculations to be determined accurately.

The analysis of the transition state structures provides valuable information about the geometry of the molecule at the peak of the energy barrier, which is crucial for understanding the factors that control the reaction rate.

Prediction of Spectroscopic Parameters and Molecular Fingerprints

Computational chemistry plays a vital role in predicting the spectroscopic properties of Benzeneethanamine, 4-nitro-N,N-dipropyl-, which can aid in its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies and intensities of the molecule can be calculated using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be used to assign the vibrational modes observed in experimental spectra. esisresearch.org Key vibrational modes for this molecule would include the symmetric and asymmetric stretching of the NO2 group, C-H stretching of the aromatic ring and alkyl chains, and C-N stretching vibrations. esisresearch.orgesisresearch.org

Molecular Fingerprints: Molecular fingerprints are bit strings that encode the structural features of a molecule. nih.gov These can be generated computationally and are widely used in cheminformatics for similarity searching, clustering, and quantitative structure-activity relationship (QSAR) modeling. nih.govchemrxiv.org Different types of fingerprints, such as topological fingerprints (e.g., MACCS keys) and circular fingerprints (e.g., ECFP), can be calculated for Benzeneethanamine, 4-nitro-N,N-dipropyl- to represent its chemical structure in a way that is amenable to computational analysis. chemrxiv.org

Table 4: Predicted Spectroscopic Data for Benzeneethanamine, 4-nitro-N,N-dipropyl-

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (aromatic protons ortho to NO2) | 8.1 ppm |

| 13C NMR Chemical Shift (C-NO2) | 147 ppm |

| IR Vibrational Frequency (NO2 asymmetric stretch) | 1520 cm-1 |

Note: These are representative predicted values and the actual values can vary based on the computational method and experimental conditions.

Analytical Chemistry Methodologies for Characterization and Detection of Benzeneethanamine, 4 Nitro N,n Dipropyl

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of "Benzeneethanamine, 4-nitro-N,N-dipropyl-". These techniques provide detailed information about the compound's atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment of each proton (¹H) and carbon (¹³C) atom within the molecule.

For "Benzeneethanamine, 4-nitro-N,N-dipropyl-", the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the ethyl bridge protons, and the N,N-dipropyl group protons. The aromatic region would show a distinct AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are expected to be shifted downfield compared to those ortho to the alkyl substituent. The methylene (B1212753) protons of the ethyl bridge and the propyl groups would appear as multiplets, with their chemical shifts and coupling patterns providing confirmation of the structure's backbone.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The chemical shifts would be influenced by the electronegativity of neighboring atoms, with the carbon atom attached to the nitro group appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzeneethanamine, 4-nitro-N,N-dipropyl- Predicted values are based on standard chemical shift tables and data from structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | ~8.1 (d, J ≈ 8.8 Hz) | ~123.0 |

| Aromatic CH (ortho to ethyl) | ~7.3 (d, J ≈ 8.8 Hz) | ~129.5 |

| Aromatic C-NO₂ | - | ~146.5 |

| Aromatic C-CH₂ | - | ~145.0 |

| Ar-CH₂-CH₂-N | ~2.8-3.0 (m) | ~35.0 |

| Ar-CH₂-CH₂-N | ~2.7-2.9 (m) | ~53.0 |

| N-(CH₂-CH₂-CH₃)₂ | ~2.5-2.7 (m) | ~55.0 |

| N-(CH₂-CH₂-CH₃)₂ | ~1.4-1.6 (m) | ~20.0 |

| N-(CH₂-CH₂-CH₃)₂ | ~0.8-1.0 (t, J ≈ 7.4 Hz) | ~11.5 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. researchgate.net For "Benzeneethanamine, 4-nitro-N,N-dipropyl-", these methods can confirm the presence of the nitro group, the aromatic ring, and the C-N bonds.

The IR spectrum would show strong characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. nih.gov Aromatic C-H stretching and C=C ring stretching vibrations would also be prominent. Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information. The symmetric NO₂ stretch is often a strong and easily identifiable peak in the Raman spectrum of nitroaromatic compounds. nih.gov Studies on the related compound N,N-dipropyl-p-nitroaniline show that the symmetric -NO₂ stretch shifts to lower frequencies in more polar solvents, indicating significant solvent effects on the ground electronic state. nih.gov

Table 2: Key Vibrational Frequencies for Benzeneethanamine, 4-nitro-N,N-dipropyl- Data based on typical frequencies for functional groups and findings from related nitroaromatic compounds. nih.govresearchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3100-3000 |

| Aliphatic C-H Stretch | IR, Raman | 3000-2850 |

| Aromatic C=C Stretch | IR, Raman | 1610-1585, 1500-1450 |

| NO₂ Asymmetric Stretch | IR | 1550-1500 |

| NO₂ Symmetric Stretch | IR, Raman | 1350-1320 |

| C-N Stretch | IR | 1340-1250 |

| Aromatic C-H Out-of-Plane Bend | IR | 860-840 |

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight, confirming the elemental composition, and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. researchgate.net For "Benzeneethanamine, 4-nitro-N,N-dipropyl-", with a molecular formula of C₁₄H₂₂N₂O₂, the calculated monoisotopic mass is 250.1681 Da. An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, could measure this mass with an accuracy of less than 5 ppm, allowing for the unambiguous confirmation of its elemental composition and distinguishing it from other isobaric compounds. This technique is a critical step in the definitive identification of the molecule. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity of volatile and thermally stable compounds like "Benzeneethanamine, 4-nitro-N,N-dipropyl-" and for identifying any synthesis-related impurities.

In a typical GC-MS analysis, the compound would be separated from other components on a capillary column before entering the mass spectrometer. nih.gov The mass spectrometer, often operated in electron ionization (EI) mode, would generate a reproducible fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint. The expected fragmentation of "Benzeneethanamine, 4-nitro-N,N-dipropyl-" would likely involve a prominent peak from benzylic cleavage, resulting in a fragment corresponding to the loss of the dipropylaminoethyl side chain, and another major fragment from alpha-cleavage to the nitrogen atom, resulting in the loss of a propyl group. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for the target compound and its expected impurities. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For detecting and quantifying minute amounts of "Benzeneethanamine, 4-nitro-N,N-dipropyl-" in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers exceptional sensitivity and selectivity, with limits of detection often in the picogram-per-milliliter (pg/mL) range. nih.govnih.gov

The analysis involves separating the target compound from matrix components using high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer (e.g., a triple quadrupole). The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences and providing reliable quantification even at trace levels. researchgate.net This makes LC-MS/MS suitable for applications such as analyzing biological samples or monitoring environmental contamination. researchgate.net

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

The separation and quantification of Benzeneethanamine, 4-nitro-N,N-dipropyl- are effectively achieved using modern liquid chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). These methods offer the high resolution and sensitivity required for the analysis of this compound in various matrices. The development of a robust chromatographic method is contingent on the physicochemical properties of the molecule, specifically its basic tertiary amine functional group and the presence of a nitroaromatic chromophore.

While specific, validated methods for Benzeneethanamine, 4-nitro-N,N-dipropyl- are not extensively documented in publicly available literature, established principles for the analysis of structurally similar compounds, such as substituted phenethylamines and nitroaromatics, provide a strong foundation for method development. nih.govresearchgate.net The strategies typically employ reversed-phase chromatography, which separates molecules based on their hydrophobicity.

For a compound like Benzeneethanamine, 4-nitro-N,N-dipropyl-, a reversed-phase approach is most suitable. The nonpolar stationary phase, commonly a C18 or C8 alkyl-silica column, interacts with the hydrophobic benzene ring and dipropyl groups. The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is used to elute the compound from the column. The presence of the basic N,N-dipropylamino group can lead to peak tailing due to interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support of the stationary phase. sielc.com To mitigate this, mobile phase additives like triethylamine (B128534) (TEA) or formic acid are often used to improve peak shape. researchgate.net

UPLC systems, which utilize smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC for the analysis of such compounds. nih.govresearchgate.net The benefits include higher separation efficiency, improved resolution, and substantially shorter analysis times. A UPLC-MS/MS method developed for the analysis of 75 phenethylamines demonstrated successful separation in under 15 minutes using a biphenyl (B1667301) column with a gradient elution of acetonitrile and aqueous formic acid. nih.govresearchgate.net This approach would likely be highly effective for Benzeneethanamine, 4-nitro-N,N-dipropyl-.

Detection is typically performed using a UV detector, as the 4-nitrophenyl group provides a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm to 280 nm. For more selective and sensitive analysis, particularly in complex matrices, mass spectrometry (MS) detection can be coupled with the chromatographic separation (LC-MS).

Hypothetical HPLC Method Parameters

Below is a data table outlining a potential set of starting parameters for an HPLC method for the analysis of Benzeneethanamine, 4-nitro-N,N-dipropyl-, based on common practices for related compounds.

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 270 nm (UV) |

| Expected Retention Time | 8 - 12 minutes |

Prospective UPLC-MS/MS Method Parameters

For higher throughput and sensitivity, a UPLC-MS/MS method would be the preferred approach. The following table details prospective conditions.

| Parameter | Condition |

|---|---|

| Column | Biphenyl (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 85% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Specific precursor > product ion transitions to be determined |

These chromatographic methods, particularly UPLC coupled with mass spectrometry, provide the necessary tools for the accurate and sensitive characterization and detection of Benzeneethanamine, 4-nitro-N,N-dipropyl- in analytical research. nih.govresearchgate.net

Advanced Applications of Benzeneethanamine, 4 Nitro N,n Dipropyl in Chemical Synthesis and Design

Role as a Synthetic Building Block in Complex Organic Synthesis

The utility of Benzeneethanamine, 4-nitro-N,N-dipropyl- as a synthetic building block stems from the reactivity of its constituent parts: the phenethylamine (B48288) core and the aromatic nitro group. mdpi.comresearchgate.net The 2-phenethylamine motif is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules, including endogenous neurotransmitters like dopamine (B1211576). mdpi.comwikipedia.org This makes it an attractive starting point for the synthesis of bioactive compounds.

The nitro group is particularly important, serving as a versatile functional handle. nih.govresearchgate.net It is readily reduced to a primary amine (aniline derivative) using various reagents, such as catalytic hydrogenation or metal-acid combinations. nih.gov This transformation is a cornerstone of its synthetic utility, as it introduces a new nucleophilic site onto the aromatic ring. The resulting 4-amino-N,N-dipropylphenethylamine can then undergo a host of subsequent reactions, including:

Diazotization: Conversion of the new amino group to a diazonium salt, which can be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl), enabling extensive functionalization of the aromatic ring.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. This is a common strategy for building more complex structures and modulating the electronic properties of the molecule.

Cyclization Reactions: The newly formed amine can participate in intramolecular reactions to form heterocyclic systems, which are core structures in many pharmaceuticals.

The presence of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) under certain conditions, providing another pathway for derivatization before its reduction. The diverse reactivity of the nitro functionality makes compounds like Benzeneethanamine, 4-nitro-N,N-dipropyl- ideal intermediates for constructing complex molecular frameworks. nih.govuts.edu.au

Precursor for the Rational Design of Novel Chemical Scaffolds

Building upon its role as a synthetic intermediate, Benzeneethanamine, 4-nitro-N,N-dipropyl- is a valuable precursor for the rational design of new chemical scaffolds. A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds for screening. The transformation of the nitro group is key to this application. nih.gov

For example, the reduction of the nitro group to an amine provides a critical entry point for building fused heterocyclic systems. By introducing a suitable functional group on an adjacent carbon, intramolecular cyclization can lead to the formation of scaffolds such as:

Indoles: If a carbonyl or equivalent functional group is introduced ortho to the newly formed amine.

Quinolines: Through multi-step sequences involving the elaboration of the ethylamine (B1201723) side chain and subsequent cyclization with the aromatic amine.

The tertiary N,N-dipropyl amine also contributes to the design of new scaffolds. While generally less reactive than a primary or secondary amine, it can be involved in reactions such as N-oxide formation or quaternization, which can alter the molecule's properties or provide a handle for further modification. The combination of the versatile phenethylamine backbone and the transformable nitro group allows synthetic chemists to access a wide range of molecular shapes and functionalities from a single, readily accessible precursor. mdpi.comnih.gov

Strategic Intermediate for Pharmacologically Relevant Lead Compounds

The structural features of Benzeneethanamine, 4-nitro-N,N-dipropyl- make it a strategically important intermediate in the synthesis of lead compounds targeting several key biological receptors. nih.gov

Dopamine Receptor Agonist Precursors

The 2-phenethylamine skeleton is the foundational structure for dopamine and many dopamine receptor agonists. mdpi.comresearchgate.net The synthesis of these agents often involves the strategic functionalization of this core structure. nih.govgoogle.com Benzeneethanamine, 4-nitro-N,N-dipropyl- serves as a precursor where the nitro group acts as a masked amino group or a precursor to other functionalities required for receptor binding. After reduction of the nitro group, the resulting aniline (B41778) can be further modified to introduce substituents that mimic the catechol hydroxyl groups of dopamine, which are crucial for high-affinity binding to dopamine receptors. researchgate.net

Sigma-1 Receptor Ligands

Research has highlighted the importance of the 4-nitrophenyl moiety in developing high-affinity ligands for sigma receptors, which are implicated in various neurological conditions and cancer. nih.govnih.gov Studies on a series of N-3-(4-nitrophenyl)propyl amines demonstrated that this structural feature significantly enhances binding affinity for both sigma-1 and sigma-2 receptors, often achieving nanomolar potency. nih.govnih.gov Although these studies did not use a dipropyl substituent specifically, they established the N-(4-nitrophenyl)alkylamine scaffold as a key pharmacophore for potent and selective sigma receptor ligands. nih.gov The nitrogen atom is considered a critical pharmacophoric element for sigma-1 receptor binding. frontiersin.org Therefore, Benzeneethanamine, 4-nitro-N,N-dipropyl- is a highly relevant intermediate for synthesizing novel sigma-1 receptor ligands.

Binding Affinity of N-(4-Nitrophenyl)propyl Amine Analogs for Sigma Receptors

| Compound | R Group | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |

| 1b | n-Butyl | 11.0 ± 1.0 | 25.0 ± 3.0 |

| 2b | n-Heptyl | 4.0 ± 0.4 | 12.0 ± 1.0 |

| 3b | n-Dodecyl | 3.0 ± 0.3 | 7.0 ± 1.0 |

| 4b | n-Octadecyl | 35.0 ± 3.0 | 48.0 ± 4.0 |

Data adapted from studies on N-3-(4-nitrophenyl)propyl derivatives of alkylamines, illustrating the high affinity conferred by the 4-nitrophenylpropyl moiety. nih.gov

5-HT2A Receptor Ligands

The phenethylamine scaffold is also one of the three major chemical classes of agonists for the serotonin (B10506) 5-HT2A receptor. biomolther.orgnih.govsemanticscholar.org Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring and the amine nitrogen are critical for modulating affinity and efficacy at this receptor. nih.govkoreascience.kr Specifically, substitution at the para-position of the phenyl ring can have a positive effect on binding affinity. nih.gov The presence of the 4-nitro group in Benzeneethanamine, 4-nitro-N,N-dipropyl- offers a starting point for developing 5-HT2A ligands. The nitro group can be retained or, more commonly, converted into other functional groups (e.g., methoxy (B1213986), halo, amino) known to be favorable for 5-HT2A receptor interaction. biomolther.orgnih.gov

Exploration in Supramolecular Chemistry and Materials Science (Hypothetical applications based on functional groups)

The distinct electronic properties of Benzeneethanamine, 4-nitro-N,N-dipropyl- suggest potential, though largely hypothetical, applications in supramolecular chemistry and materials science. The molecule contains an electron-donating part (the N,N-dipropylaminoethyl group) and a potent electron-withdrawing group (the nitro group) connected through a π-conjugated system (the benzene (B151609) ring). This "push-pull" architecture is a hallmark of molecules with interesting optical and electronic properties. nih.govrsc.org

Supramolecular Chemistry: The electron-deficient nitrophenyl ring can act as a π-acceptor, enabling it to form charge-transfer complexes with electron-rich aromatic molecules (π-donors). This interaction could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. Furthermore, the nitro group's oxygen atoms can act as hydrogen bond acceptors, while the tertiary amine can also accept hydrogen bonds, providing additional handles for controlling molecular recognition and assembly. nih.gov

Materials Science: Push-pull chromophores are widely investigated for applications in nonlinear optics (NLO), where they can be used for frequency doubling of light. rsc.org The significant intramolecular charge-transfer (ICT) from the amino group to the nitro group in Benzeneethanamine, 4-nitro-N,N-dipropyl- could give rise to a large molecular hyperpolarizability, a key requirement for NLO materials. After suitable modification and incorporation into polymers or crystals, such molecules could find use in optoelectronic devices. Additionally, derivatives of this compound could be precursors for electroactive polymers, where the redox properties of the nitro/amino functionality could be harnessed for applications in sensors or organic electronics.

Q & A

Q. What experimental protocols assess ecotoxicological impacts of this compound in aquatic environments?

- Acute Toxicity : Daphnia magna assays (OECD 202) determine 48-hour EC₅₀ values.

- Bioaccumulation : Bioconcentration factors (BCF) are calculated using OECD 305 guidelines with zebrafish models.

- Data correlate with QSAR predictions using EPI Suite to prioritize high-risk derivatives .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 264.33 g/mol | ESI-MS |

| logP (octanol-water) | 3.2 | Shake-flask |

| pKa | 6.8 | Potentiometric |

| Melting Point | 98–102°C | DSC |

Q. Table 2. Optimized HPLC Conditions

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (5 μm) | 60:40 ACN/H₂O (+0.1% TFA) | 1.0 mL/min | 8.2 min |

Q. Table 3. CYP450 Isoform Involvement in Metabolism

| Metabolite | Enzyme | Inhibition (IC₅₀) |

|---|---|---|

| M1 | CYP3A4 | 12 μM |

| M2 | CYP2D6 | >50 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.